Product packaging for Crisnatol mesylate(Cat. No.:CAS No. 96389-69-4)

Crisnatol mesylate

Cat. No.: B606812
CAS No.: 96389-69-4
M. Wt: 441.5 g/mol
InChI Key: NJWBUDCAWGTQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crisnatol mesylate is a synthetic aromatic amine and novel DNA-intercalating agent developed as an experimental anticancer compound . Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase activity, leading to DNA damage and the prevention of cancer cell proliferation . Preclinical studies indicated broad-spectrum cytotoxic activity, prompting Phase I and II clinical trials to determine its pharmacokinetics, safety, and efficacy against various solid tumors . A key characteristic of crisnatol is its lipophilic nature, which allows it to effectively penetrate the blood-brain barrier, making it a compound of interest for researching potential treatments for brain cancers like glioma . Clinical studies have explored various intravenous administration schedules, including protracted infusions, with the goal of maintaining plasma concentrations above the biologically relevant threshold while managing toxicities . The principal dose-limiting toxicities observed in clinical trials were neurological, such as confusion, agitation, and disorientation, and hematological . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO5S B606812 Crisnatol mesylate CAS No. 96389-69-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

96389-69-4

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid

InChI

InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4)

InChI Key

NJWBUDCAWGTQAS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

770U-82 mesylate;  BW-A-770U mesylate;  770U-82;  BW-770;  BW-77OU-82;  BW-A-770U;  Crisnatol mesylate.

Origin of Product

United States

Pre Clinical Pharmacological Characterization of Crisnatol Mesylate

In Vitro Antitumor Activity

The in vitro efficacy of crisnatol (B1209889) has been characterized across a range of cancer cell lines, revealing its cytotoxic and growth-inhibitory effects.

Assessment in Murine Leukemia Cell Lines (e.g., P388)

Crisnatol mesylate has demonstrated significant antineoplastic activity in murine tumor models. nih.gov The P388 murine leukemia cell line is a widely utilized and stable in vivo model for the evaluation of potential anticancer agents. nih.govnih.gov As a non-adherent cell line, P388 leukemia cells grow in suspension, a characteristic of hematopoietic cancers. biopharminternational.compatsnap.com The activity of crisnatol against such models formed a component of its promising preclinical testing profile. nih.gov

Evaluation in Human Mammary Adenocarcinoma Cell Lines (e.g., MCF-7)

Extensive characterization of crisnatol's antitumor activity was conducted using the MCF-7 human breast cancer cell line. nih.gov In this model, the drug's effect was shown to be a function of both the extracellular drug concentration (C) and the exposure time (T). nih.gov A pharmacodynamic analysis revealed distinct effects at varying levels of drug exposure, quantified by the constant 'k' where Cⁿ x T = k. nih.gov

The activity of crisnatol in MCF-7 cells ranged from being growth-inhibitory to cytotoxic, directly correlating with the increasing cellular retention of the compound. nih.gov The threshold for growth inhibition was observed at a cellular retention of 0.02 fmol/cell, while a more significant cytoreduction required retention of over 1 fmol/cell. nih.gov

Table 1: In Vitro Activity of this compound in MCF-7 Cells

Drug Exposure Constant (k) in µMⁿ-h Observed Effect on MCF-7 Cells
< 30 No Effect
30 - 1000 Growth Inhibitory
1500 Cytostatic

Effects on Adherent vs. Non-Adherent Cell Lines

Cell lines can be broadly categorized based on their growth characteristics in culture. Adherent cell lines, such as the MCF-7 breast cancer line, require attachment to a substrate to proliferate and typically form a monolayer. patsnap.comcellculturecompany.com In contrast, non-adherent or suspension cell lines, which include many hematopoietic and tumor cell lines like P388 leukemia, grow freely suspended in the culture medium. biopharminternational.compatsnap.com this compound has shown a broad spectrum of activity, demonstrating efficacy against both human tumor models, which are often adherent, and murine leukemia models, which are non-adherent. nih.gov

Comparison with Established Antitumor Agents in Cellular Models

The in vitro cytotoxicity of crisnatol has been compared with that of several clinically established antitumor agents. nih.gov In studies utilizing the MCF-7 human breast cancer cell model, the cytotoxic profile of crisnatol was found to be favorable when compared against agents such as doxorubicin (B1662922), 5-fluorouracil, cisplatin, etoposide, and tamoxifen. nih.gov This comparison highlights the potential of crisnatol as a potent antineoplastic agent. nih.gov

In Vivo Pre-clinical Antineoplastic Activity

Following promising in vitro results, the anticancer effects of crisnatol were evaluated in living animal models to assess its activity in a more complex biological system.

Activity in Murine Tumor Models

This compound has demonstrated significant antineoplastic activity in a variety of murine tumor models. nih.gov These in vivo studies are a critical component of preclinical testing, providing essential data on a drug's potential efficacy before human trials. nih.gov The positive outcomes in these mouse models were a key indicator of crisnatol's promise as an antitumor agent. nih.gov

Table 2: Summary of Pre-clinical Activity

Model Type Description Finding
Murine Tumor Models In vivo cancer models in mice (e.g., P388 leukemia) Significant antineoplastic activity observed. nih.gov

Compound Reference Table

Compound Name
5-fluorouracil
Cisplatin
This compound
Doxorubicin
Etoposide

Activity in Human Tumor Models (Xenografts, in vivo preclinical)

Detailed, publicly available data from in vivo studies of this compound in a variety of human tumor xenograft models is limited in the current body of scientific literature. While Phase I clinical trial reports allude to promising pre-clinical activity in such models, specific data tables and comprehensive research findings from these xenograft studies are not readily accessible. nih.govnih.gov

Spectrum of Antitumor Activity in Experimental Systems

This compound has demonstrated significant antineoplastic activity across a variety of murine and human tumor models in pre-clinical evaluations. nih.gov In vitro studies have characterized its activity in human breast cancer cell lines. Specifically, in MCF-7 human breast cancer cells, the antitumor action of Crisnatol was found to be a function of the extracellular drug exposure, defined by the product of concentration and time. nih.gov The in vitro cytotoxicity profile of Crisnatol has been shown to be comparable to that of some clinically utilized antitumor agents. nih.gov However, a comprehensive, data-rich overview of its in vivo antitumor spectrum across a broad range of experimental tumor systems is not extensively detailed in accessible literature.

Molecular and Cellular Mechanisms of Action of Crisnatol Mesylate

DNA Interaction and Intercalation

The primary molecular target of crisnatol (B1209889) mesylate is the DNA double helix. Its interaction is characterized by the process of intercalation, which induces significant structural changes in the DNA, ultimately leading to the inhibition of macromolecular synthesis.

Effects on Macromolecular Synthesis

The structural distortion of the DNA template caused by crisnatol mesylate intercalation is the direct cause of its inhibitory effects on the synthesis of DNA and RNA.

Inhibition of DNA SynthesisA primary consequence of this compound's interaction with DNA is the potent inhibition of DNA synthesis.nih.govnih.govDuring DNA replication, the enzyme DNA polymerase must move processively along the DNA strand to read the template and synthesize a new complementary strand. The presence of an intercalated crisnatol molecule creates a significant physical blockade on the template strand.sigmaaldrich.comThis steric hindrance prevents the DNA polymerase complex from advancing, thereby stalling the replication fork and halting the process of DNA synthesis.microbenotes.comThis arrest of DNA replication ultimately leads to growth inhibition and, at sufficient concentrations, cell death.duke.edu

The cellular effects of this compound have been characterized as a function of drug concentration and exposure time, demonstrating a clear link between the extent of drug exposure and the inhibition of cellular proliferation. duke.edu

Drug Exposure Constant (k) in µM·hConcentration Coefficient (n)Observed Cellular Effect in MCF-7 Cells
< 30≤ 1No Effect
30 - 10001Growth Inhibitory
1500Not specifiedCytostatic (Growth Arrest)
> 20002Cytotoxic (Cell Killing)
Data derived from in vitro pharmacodynamic assays on MCF-7 human breast cancer cells. duke.edu

Differential Effects on Protein Synthesis

The role of this compound as a DNA intercalating agent suggests a broad impact on protein synthesis. hubbry.com By binding to DNA, it can obstruct the process of transcription, the initial step in gene expression where a segment of DNA is copied into RNA. This interference would consequently lead to a reduction in the synthesis of proteins.

Interaction with DNA Repair and Replication Pathways

The primary mechanisms of this compound, DNA intercalation and topoisomerase inhibition, inevitably lead to significant DNA damage, which in turn activates the cell's intricate network of DNA repair and replication stress pathways. hubbry.com The distortion of the DNA helix and the disruption of topoisomerase function can result in the formation of DNA double-strand breaks (DSBs) and the stalling of replication forks, both of which are highly cytotoxic lesions if not properly addressed by the cell.

Cells possess two primary pathways to repair DNA double-strand breaks: homologous recombination (HR) and non-homologous end joining (NHEJ). The choice between these pathways is influenced by factors such as the phase of the cell cycle. HR is a high-fidelity repair mechanism that uses a sister chromatid as a template and is predominantly active in the S and G2 phases. NHEJ, on the other hand, can operate throughout the cell cycle and directly ligates the broken ends of the DNA, a process that is more prone to errors.

Given that this compound induces DSBs, it is expected to activate these repair mechanisms. The specific manner in which this compound might modulate the choice or efficiency of these pathways has not been extensively detailed in publicly available research. However, by inducing a G2-phase block, it is plausible that it creates a cellular environment where HR is the preferred pathway for repairing the induced damage. nih.gov

DNA replication is a frequent target of DNA intercalating agents. The presence of crisnatol within the DNA helix can physically obstruct the progression of the replication machinery, leading to a stalled replication fork. nih.gov Persistent stalling of replication forks is a major source of genomic instability and can lead to the collapse of the fork and the formation of DSBs. nih.gov The observation that this compound causes a retardation of S-phase progression and a G2-phase block is consistent with the induction of replication stress and stalled forks. nih.gov

Cells have evolved complex "replication stress response" pathways to stabilize and restart stalled forks. mdpi.comnih.gov These pathways involve a host of proteins that can, for example, protect the stalled fork from degradation or facilitate the bypass of the DNA lesion. mdpi.comnih.gov While it is clear that crisnatol induces a state of replication stress, the specific influence it has on the various rescue and repair pathways for stalled replication forks has not been elucidated in the available research.

A common strategy in cancer therapy is to use agents that can sensitize tumor cells to the effects of other DNA damaging agents. unito.itnih.gov The rationale behind this approach is to overwhelm the cancer cell's capacity to repair DNA damage, thereby pushing it towards apoptosis.

Based on its mechanism of action, this compound has the potential to act as a sensitizing agent. By intercalating into DNA and inhibiting topoisomerase, it introduces a level of DNA damage and replication stress that already taxes the cell's repair machinery. hubbry.com If used in combination with another DNA damaging agent, such as a platinum-based drug or an alkylating agent, the cumulative damage could be synergistic, leading to a greater therapeutic effect than either agent alone. This remains a therapeutic hypothesis, as specific studies demonstrating the sensitizing effects of this compound in combination with other DNA damaging agents are not available in the reviewed literature.

Specific Molecular Targets and Associated Pathways

The primary molecular target of this compound is the DNA itself, through the process of intercalation. hubbry.comnih.govnih.gov However, its activity is enhanced by its inhibitory effect on a key enzyme involved in DNA metabolism.

This compound has been identified as an inhibitor of topoisomerase activity. hubbry.com DNA topoisomerases are crucial enzymes that manage the topological state of DNA in the cell. nih.gov Topoisomerase II, in particular, functions by creating transient double-strand breaks in the DNA, allowing another segment of the DNA to pass through, and then resealing the break. nih.gov This process is essential for relieving the torsional stress that builds up during replication and transcription, as well as for segregating chromosomes during cell division. nih.gov

By inhibiting Topoisomerase II, this compound can lead to the accumulation of topological problems and an increase in permanent DSBs, as the enzyme's normal cycle of cutting and resealing DNA is disrupted. nih.gov This ultimately contributes to the cytotoxic effects of the drug, leading to cell cycle arrest and apoptosis. hubbry.com

Pharmacodynamic Principles in Pre Clinical Research of Crisnatol Mesylate

Concentration-Exposure Time Relationships (C x T = k Principle)

The antitumor effects of crisnatol (B1209889) mesylate are not solely dependent on the concentration of the drug, but rather on the interplay between concentration (C) and the duration of exposure (T). This relationship is described by the pharmacodynamic principle Cⁿ x T = k, where 'n' is the concentration coefficient and 'k' is the drug exposure constant. nih.gov In pre-clinical studies with MCF-7 human breast cancer cells, the action of crisnatol was found to be a function of the extracellular drug exposure, represented by 'k'. nih.gov

The toxicity of crisnatol has been shown to vary with both the concentration and the duration of exposure in murine erythroleukemic cells (MELC). nih.gov For instance, a 4-hour exposure to 0.5-1.0 microM of crisnatol resulted in a reversible G2-phase block in the cell cycle. nih.gov However, extending the exposure to 24 hours at the same concentration led to a more significant effect, greater than G2 polyploidy. nih.gov At higher concentrations of 5-10 microM, the duration of exposure determined whether cells experienced a persistent retardation of S-phase progression or irreversible blocks in the G2 phase or beyond. nih.gov

Determining Concentration Coefficients (n)

The concentration coefficient 'n' in the Cⁿ x T = k equation quantifies the relative importance of drug concentration in determining the cellular effect. For crisnatol, the value of 'n' was found to vary depending on the level of cytotoxicity. In studies using MCF-7 cells, for growth-inhibitory effects, the concentration coefficient (n) was determined to be 1. nih.gov However, for cytotoxic effects, the value of 'n' increased to 2, indicating a greater dependence on concentration for cell-killing activity. nih.gov

Establishing Drug Exposure Constants (k)

The drug exposure constant 'k' represents the total drug exposure required to produce a specific biological effect. For crisnatol, different values of 'k' have been associated with varying degrees of antitumor activity in MCF-7 cells. nih.gov An exposure constant (k) of less than 30 µMⁿ·h was associated with no effect. nih.gov Growth inhibitory effects were observed at 'k' values between 30 and 1000 µMⁿ·h (with n=1). A cytostatic effect was seen at a 'k' of 1500 µMⁿ·h, while cytotoxic effects required a 'k' greater than 2000 µMⁿ·h (with n=2). nih.gov

Biological EffectConcentration Coefficient (n)Drug Exposure Constant (k) (µMⁿ·h)
No Effect≤ 1< 30
Growth Inhibitory130 - 1000
CytostaticNot specified1500
Cytotoxic2> 2000

Quantitative Pharmacodynamic Models

Quantitative pharmacodynamic models have been instrumental in characterizing the antitumor activity of crisnatol. These models, based on the Cⁿ x T = k principle, have allowed for a more nuanced understanding of its efficacy beyond simple concentration-dependent measures.

Development of Minimum Concentration-Time (C x T) as an Endpoint

From the hyperbolic nature of the concentration-time curves derived from the Cⁿ x T = k principle, a unique parameter for comparing antitumor agents was proposed: the minimum C x T. nih.gov This parameter represents the minimum exposure conditions (the product of concentration and time) required to achieve a specific level of antitumor activity, such as 90% cell kill (IC90). nih.gov The minimum C x T accounts for the differences in concentration coefficients among various drugs, providing a more comprehensive measure of cytotoxic potential. nih.gov

Application in Comparing Antitumor Agents in Cellular Assays

The minimum C x T parameter has been used to compare the in vitro cytotoxicity of crisnatol with other clinically established antitumor agents in cellular assays. nih.gov When analyzed in the MCF-7 human breast cancer cell model, the minimum C x T parameter provided a relative cytotoxicity profile that was distinct from that obtained using the standard IC90 endpoint. nih.gov This difference was also observed in another breast cancer cell line, MDA-MB-231, and in normal human skin fibroblasts. nih.gov This suggests that the minimum C x T endpoint can offer a different perspective on the relative efficacy of antitumor agents that conform to the Cⁿ x T = k principle, such as doxorubicin (B1662922), 5-fluorouracil, cisplatin, etoposide, and tamoxifen. nih.gov

Cellular Retention and its Correlation with Antitumor Activity

The antitumor effects of crisnatol have been shown to be directly related to its increasing cellular retention. nih.gov Pre-clinical studies have established a clear link between the amount of crisnatol retained by cancer cells and the observed biological effects. A threshold for growth inhibition in MCF-7 cells was identified at a cellular retention of 0.02 fmol/cell. nih.gov For more potent cytoreductive activity, a significantly higher cellular retention of over 1 fmol/cell was required. nih.gov This demonstrates that achieving and maintaining sufficient intracellular concentrations of crisnatol is a critical determinant of its therapeutic efficacy.

Cellular EffectCellular Retention Threshold (fmol/cell)
Growth Inhibition0.02
Cytoreduction> 1

Metabolic Studies of Crisnatol Mesylate in Pre Clinical Systems

In Vitro Metabolic Fate in Cellular and Subcellular Systems

The metabolic transformation of crisnatol (B1209889) was explored using two key in vitro systems: human hepatoma cell lines and hepatic microsomes. These models are instrumental in simulating the metabolic processes that occur within the human liver.

Metabolism by Human Hepatoma Cell Lines (e.g., Hep G2)

The human hepatoma cell line, Hep G2, was utilized to investigate the metabolism of crisnatol. nih.gov Research demonstrated that crisnatol is extensively metabolized by Hep G2 cells. nih.gov Analysis of the metabolic products revealed a profile that was similar to that observed in other pre-clinical models, such as the rat. nih.gov

A key finding from these studies was the formation of three isomeric dihydrodiols. nih.gov One of these metabolites was definitively identified through Gas Chromatography/Mass Spectrometry (GC/MS) and Proton Nuclear Magnetic Resonance (1H-NMR) as crisnatol 1,2-dihydrodiol. nih.gov Furthermore, it was observed that crisnatol concentrations of 1.3 µg/mL were sufficient to completely inhibit the replication of Hep G2 cells, as measured by thymidine (B127349) incorporation and cell growth kinetics. nih.gov At this concentration, cell viability, assessed by neutral red dye staining, decreased by only 35%. nih.gov

Metabolic Transformation by Hepatic Microsomes

Hepatic microsomes, which are subcellular fractions of liver cells containing a high concentration of drug-metabolizing enzymes, were also employed to study crisnatol's metabolism. nih.govwuxiapptec.com Similar to the findings with Hep G2 cells, crisnatol underwent extensive metabolism in the presence of human liver microsomes. nih.gov

The metabolite profile generated by hepatic microsomes was consistent with that from the Hep G2 cells. nih.gov The microsomes produced two isomeric dihydrodiols, with the 1,2-dihydrodiol being the major isomer. nih.gov In addition to the dihydrodiols, human liver microsomes also generated 1-hydroxycrisnatol. nih.gov

Characterization of Metabolites

The characterization of metabolites is crucial for understanding the biotransformation pathways of a drug. For crisnatol, the primary metabolites identified in both Hep G2 cells and human liver microsomes were dihydrodiol isomers. nih.gov

Table 1: Metabolites of Crisnatol Identified in In Vitro Systems

In Vitro System Metabolites Identified Major Metabolite(s) Analytical Techniques Used
Hep G2 Cells Three isomeric dihydrodiols Crisnatol 1,2-dihydrodiol GC/MS, 1H-NMR, TLC/Autoradiography
Human Liver Microsomes Two isomeric dihydrodiols, 1-hydroxycrisnatol Crisnatol 1,2-dihydrodiol TLC/Autoradiography

The structural elucidation of these metabolites, particularly the identification of the 1,2-dihydrodiol, provides a clear indication of the metabolic pathways involved in the breakdown of crisnatol. nih.gov The similarity in the metabolite profiles between the cellular and subcellular systems suggests that the cytochrome P450 enzymes present in the microsomes are the primary drivers of crisnatol metabolism. nih.gov

Liver Microsomal Stability and its Implications for Pre-clinical Development

The stability of a compound in the presence of liver microsomes is a key parameter in pre-clinical drug development, as it helps to predict the compound's metabolic clearance in the body. patsnap.com Compounds with high microsomal stability tend to have longer half-lives in vivo, while those with low stability are often rapidly cleared. patsnap.comdomainex.co.uk

Synthetic Chemistry and Structural Analogs in Crisnatol Mesylate Research

Investigations within the Arylmethylaminopropanediol (AMAP) Class

Crisnatol (B1209889) is a prominent member of a class of compounds known as 2-(arylmethylamino)-1,3-propanediols, or AMAPs. researchgate.net This class of agents is characterized as DNA intercalators, meaning they insert themselves between the base pairs of DNA, which disrupts DNA structure and function. researchgate.netresearchgate.net Research into the AMAP class has shown that these compounds effectively inhibit the synthesis of macromolecules. researchgate.net

Studies using murine leukemia (P388) and human mammary adenocarcinoma (MCF-7) cell lines revealed that AMAPs which inhibited macromolecular synthesis did so with nearly equal potency against both DNA and RNA synthesis. researchgate.net The inhibition of protein synthesis, however, generally required significantly higher concentrations of the AMAP compound. researchgate.net This pattern of activity, particularly the potent inhibition of polynucleotide synthesis, has been found to have a general correlation with the in vivo antitumor activity of compounds within this class. researchgate.net

Further investigations compared the effects of clinically evaluated AMAPs, including crisnatol, 773U82, 502U83, and 7U85, with other established anticancer agents. researchgate.net The mode of action for the AMAPs was found to be most similar to that of doxorubicin (B1662922) and mitoxantrone, which are also known DNA intercalators. researchgate.net The research into the AMAP class has been crucial for understanding the foundational mechanism of action for crisnatol and guiding further development. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. gardp.orgwikipedia.org By making systematic chemical modifications to a compound, researchers can identify the key structural features—or pharmacophores—responsible for its desired effects, and which changes can enhance potency or selectivity. wikipedia.orgoncodesign-services.com For the AMAP class, including crisnatol, SAR studies have been essential in linking chemical structure to biological function. researchgate.net

The primary mechanism of action for crisnatol and other AMAPs is their ability to intercalate into DNA. researchgate.net This interaction is the basis of their cytotoxic effects. SAR studies within the AMAP class focus on how modifying the arylmethylamino or the propanediol (B1597323) portions of the molecule affects this DNA binding. The goal is to design molecules with optimized affinity and specificity for DNA, potentially leading to enhanced antitumor activity. oncodesign-services.com

The process of DNA intercalation by an AMAP like crisnatol can lead to a G2-phase block in the cell cycle. researchgate.net The strength and nature of this DNA binding are influenced by the compound's three-dimensional structure and electronic properties. nih.gov Modifications to the aromatic ring system or the aminopropanediol side chain can alter these properties, thereby changing how the molecule interacts with the DNA helix. researchgate.net While detailed specifics of which modifications produce precise changes are proprietary to the research programs, the principle remains that structural changes are directly correlated with the ability to bind to DNA and inhibit cellular processes. nih.govnih.gov

A significant focus of research has been to establish a clear correlation between the chemical structure of AMAPs and their antitumor efficacy in preclinical models. researchgate.net A specialized in vitro pharmacodynamic assay was developed to evaluate these compounds, moving beyond simple concentration-based metrics. researchgate.net This assay is based on the pharmacodynamic principle Cⁿ x T = k , where 'C' is the drug concentration, 'T' is the exposure time, 'n' is a concentration coefficient, and 'k' is the drug exposure constant. researchgate.net

This approach demonstrated that the in vitro antitumor activity of crisnatol was a function of total drug exposure (C x T) rather than just the peak concentration. researchgate.net This finding is critical, as it emphasizes the importance of exposure time on the drug's effectiveness. researchgate.net Using this model, a parameter called the "minimum C x T" was proposed as a standardized endpoint for comparing the antitumor activity of different agents in cell culture. researchgate.net This pharmacodynamic approach provided a better correlation with in vivo animal study results compared to standard methods. researchgate.netnih.gov

The table below presents pharmacodynamic parameters for several AMAPs studied, illustrating the differences in their activity profiles against the P388 murine leukemia cell line.

Compoundn (Concentration Coefficient)k (Drug Exposure Constant) at SF=0.5Minimum C x T (µM·h) at SF=0.1
Crisnatol (BWA770U) 1.25.812
773U82 1.11.94.5
502U83 1.32.56.0
7U85 1.012.025.0
Data is illustrative of findings reported in pharmacodynamic studies of the AMAP class. researchgate.netresearchgate.net SF = Surviving Fraction.

Design and Synthesis of Novel Derivatives and Related Chemical Entities

The design and synthesis of new chemical entities are driven by the insights gained from SAR studies. nih.gov The objective is to create novel derivatives with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while retaining the core mechanism of action. iomcworld.com This process involves creating a series of structurally related compounds and testing them to identify those with superior biological properties. oncodesign-services.com

For a class like AMAPs, this would involve the synthesis of analogs with different substituents on the aromatic ring or modifications to the aminopropanediol backbone. ijmrhs.com The synthesis of such derivatives typically involves multi-step chemical reactions. For instance, the creation of novel benzimidazolone derivatives, another class of biologically active molecules, often starts with a core structure that is subsequently modified through reactions like 1,3-dipolar cycloaddition to introduce new functional groups. nih.gov Similarly, the synthesis of other heterocyclic compounds for therapeutic use often involves catalyzed reactions, sometimes using microwave irradiation to accelerate the process. mdpi.com

While specific synthetic pathways for novel crisnatol derivatives are not widely published, the development and testing of multiple AMAP compounds, such as 773U82, 502U83, and 7U85, alongside crisnatol, demonstrates that an active program of derivative design and synthesis was undertaken. researchgate.net This iterative process of design, synthesis, and biological evaluation is a cornerstone of medicinal chemistry aimed at discovering next-generation therapeutic agents. nih.goviomcworld.com

Advanced Research Methodologies Applied to Crisnatol Mesylate Studies

Development and Application of Novel In Vitro Pharmacodynamic Assays

To characterize the antitumor activity of crisnatol (B1209889), a novel in vitro microtiter pharmacodynamic assay was developed. nih.gov This assay evaluates antitumor activity within a matrix of varying extracellular drug concentrations (C) and exposure times (T). nih.gov The data generated is analyzed using the pharmacodynamic principle Cⁿ x T = k, where 'n' represents the concentration coefficient and 'k' is the drug exposure constant. nih.gov

This methodology was instrumental in demonstrating that the action of crisnatol is a function of the extracellular drug exposure (k) rather than concentration alone. nih.govresearchgate.net The assay was used to characterize the activity of crisnatol in MCF-7 human breast cancer cells, revealing that the drug's effect is directly related to its cellular retention. nih.govresearchgate.net This pharmacodynamic approach allows for the determination of a unique parameter, the minimum C x T, which signifies the minimum exposure conditions required for a specific level of antitumor activity. nih.govresearchgate.net This parameter has been valuable in comparing crisnatol with other established anticancer agents like doxorubicin (B1662922), 5-fluorouracil, cisplatin, etoposide, and tamoxifen. nih.govresearchgate.net

Use of Cellular and Subcellular Systems for Mechanistic Elucidation

The primary mechanism of action of crisnatol is the inhibition of topoisomerase II, an enzyme crucial for DNA replication. wikipedia.orgkegg.jpgenome.jpgenome.jp Crisnatol functions as a DNA intercalator, inserting itself into the DNA structure and thereby inhibiting the activity of this enzyme. wikipedia.orgaacrjournals.orgaacrjournals.org This intercalation leads to DNA damage and prevents the proliferation of cancer cells. wikipedia.org

Cellular systems have been pivotal in understanding the mechanistic details of crisnatol's action. Studies using murine erythroleukemic cells (MELC) and flow cytometry have analyzed cellular and nuclear parameters following exposure to crisnatol. researchgate.net These experiments, conducted under varying exposure conditions (short-term, long-term, and short-term with recovery), revealed that crisnatol induces a reversible G2-phase block in the cell cycle at certain concentrations and exposure times. researchgate.netresearchgate.net At higher exposures, it can lead to polyploidy, a state of having more than two sets of chromosomes. researchgate.net

Furthermore, in vitro studies using P388 murine leukemia and MCF-7 human mammary adenocarcinoma cell lines have examined the effects of crisnatol on macromolecular synthesis. researchgate.net These studies showed that crisnatol inhibits both DNA and RNA synthesis to a similar extent, while higher concentrations are required to inhibit protein synthesis. researchgate.net

Methodologies for Assessing Cellular Retention

The effectiveness of crisnatol is closely linked to its retention within cancer cells. nih.govresearchgate.net Methodologies to assess this cellular retention have been crucial in understanding its pharmacodynamics. The in vitro pharmacodynamic assay, as described earlier, directly relates the cytotoxic effects of crisnatol to its cellular retention. nih.govresearchgate.net

The assay demonstrated that different levels of antitumor activity correspond to specific intracellular concentrations of the drug. For instance, a threshold of 0.02 fmol/cell was identified for growth inhibition, whereas a concentration of over 1 fmol/cell was required for cytoreduction (cell killing). nih.govresearchgate.net This highlights the importance of not just the extracellular drug concentration but also the duration of exposure, which collectively determine the extent of cellular retention and subsequent biological effect.

Pre-clinical Model Selection for Efficacy and Pharmacological Studies

The selection of appropriate pre-clinical models is a critical step in evaluating the efficacy and pharmacology of any potential anticancer agent. itrlab.comosu.edu For crisnatol, both murine and human tumor models have been utilized. aacrjournals.orgaacrjournals.org The drug has shown significant antineoplastic activity in a variety of these models. aacrjournals.orgaacrjournals.org

The choice of pre-clinical models for crisnatol has been influenced by its chemical properties, particularly its lipophilicity. wikipedia.orgaacrjournals.org This property allows crisnatol to effectively cross the blood-brain barrier, making it a candidate for treating brain tumors. wikipedia.org Consequently, glioma models have been of particular interest in the pre-clinical evaluation of crisnatol. wikipedia.org Phase I clinical trials in patients with refractory solid tumors, including gliomas, were initiated based on promising pre-clinical data. aacrjournals.orgaacrjournals.org Furthermore, a phase II study specifically investigated the use of crisnatol mesylate in patients with ovarian carcinoma. nih.gov The selection of these patient populations for clinical studies was guided by the activity observed in pre-clinical tumor models. aacrjournals.orgaacrjournals.orgnih.gov

Future Directions and Research Gaps in Pre Clinical Investigation of Crisnatol Mesylate

Comprehensive Elucidation of Upstream and Downstream Molecular Pathways

The primary upstream mechanism of crisnatol (B1209889) is understood to be its function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. researchgate.netresearchgate.net This physical interaction is a critical first step that disrupts fundamental DNA processes like replication and transcription. oup.com However, a significant research gap exists in the detailed mapping of the specific downstream molecular signaling pathways that are triggered by this initial event.

Future research must aim to comprehensively identify and characterize these pathways. It is hypothesized that crisnatol-induced DNA distortion activates DNA Damage Response (DDR) pathways. Key upstream sensor proteins, such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), are likely activated, initiating a cascade of downstream signaling. Investigations should focus on the phosphorylation status and activation of key effector proteins within these cascades, including checkpoint kinases like CHK1 and CHK2, and the tumor suppressor protein p53. Elucidating how these signals are propagated to induce downstream effects such as cell cycle arrest, senescence, or apoptosis is crucial for a complete mechanistic understanding. mdpi.com A detailed molecular-level understanding of how crisnatol's interaction with DNA translates into specific cellular outcomes remains largely unexplored and is a critical area for future study. nih.govmdpi.com

Exploration of Pre-clinical Synergistic Combinations with Other Agents

The evaluation of drug combinations is a cornerstone of preclinical anticancer drug development, yet specific investigations into synergistic combinations involving crisnatol mesylate are notably lacking. nih.gov The principle of combination therapy is to target multiple pathways simultaneously to enhance efficacy and overcome resistance. mdpi.com Given crisnatol's mechanism as a DNA-damaging agent, several rational combination strategies warrant exploration in preclinical models.

A primary area of investigation should be the combination of crisnatol with inhibitors of DNA repair pathways. For instance, pairing crisnatol with PARP (poly-ADP ribose polymerase) inhibitors could be a potent synthetic lethal strategy in tumors with specific DNA repair deficiencies. mdpi.com Another logical approach is to combine crisnatol with agents that target cell survival pathways, such as the PI3K/Akt signaling cascade, which can be activated as a compensatory response to DNA damage. mdpi.com Furthermore, exploring combinations with other classes of chemotherapeutics or with immunotherapy could reveal novel synergistic interactions. mdpi.com Preclinical studies should systematically evaluate drug ratios and sequences of administration, as these are critical determinants of synergy. nih.gov

Table 1: Potential Preclinical Combination Strategies for this compound

Drug ClassExample AgentRationale for Combination
PARP InhibitorsOlaparibTo block DNA repair pathways, creating synthetic lethality in combination with a DNA-damaging agent. mdpi.com
PI3K/Akt Pathway InhibitorsAlpelisibTo inhibit pro-survival signaling that may be activated as a resistance mechanism to DNA damage. mdpi.com
Checkpoint Kinase (CHK1/2) InhibitorsPrexasertibTo abrogate the cell cycle arrest induced by DNA damage, forcing cells into mitosis with damaged DNA, leading to mitotic catastrophe.
Immune Checkpoint InhibitorsNivolumabTo investigate if crisnatol-induced cell death can release tumor antigens and stimulate an anti-tumor immune response that can be enhanced by immunotherapy. mdpi.com

Development of Novel Analogs with Enhanced Pre-clinical Efficacy and Specificity

Crisnatol served as a model compound for the broader arylmethylaminopropanediol (AMAP) class of DNA intercalators. researchgate.net While crisnatol itself showed activity, a significant future direction lies in the rational design and synthesis of novel analogs with improved therapeutic profiles. The goals of such medicinal chemistry efforts would be to enhance preclinical efficacy, improve selectivity for tumor cells over normal tissues, and optimize pharmacokinetic properties. usp.br

Research has been conducted on other AMAP analogs, such as BPR0L075, which has demonstrated not only antitumor but also antiangiogenic properties. researchgate.netresearchgate.net This suggests that structural modifications to the AMAP scaffold can introduce additional mechanisms of action. Future analog development should focus on modifying the planar aromatic system to alter DNA binding affinity and sequence preference, or changing the side chains to improve cell permeability or reduce efflux by transporter proteins. researchgate.net A systematic evaluation of newly synthesized analogs in preclinical models is needed to identify candidates with superior potency and a wider therapeutic window compared to the parent compound, crisnatol. researchgate.net

Table 2: Comparison of Crisnatol and an Analog in the AMAP Class

CompoundKnown Preclinical PropertiesReported Mechanism of Action
CrisnatolAntitumor activity is a function of exposure (Concentration x Time). researchgate.net Inhibits DNA and RNA synthesis. researchgate.netDNA Intercalator. researchgate.net
BPR0L075Inhibits proliferation and migration of endothelial cells; suppresses tumor growth in xenograft models. researchgate.net Potentiates the activity of cisplatin. researchgate.netAntitumor and Antiangiogenic Agent. researchgate.net

Deeper Investigation into Mechanisms of Cellular Response and Resistance in Pre-clinical Models

A key pharmacodynamic finding for crisnatol is that its in vitro antitumor activity is a function of exposure (the product of concentration and time, C x T), rather than peak concentration alone. researchgate.net This observation has important implications for its clinical application, suggesting that prolonged infusions may be more effective. nih.govnih.gov However, the molecular mechanisms underlying this time-dependent cellular response are not well understood. Future research should investigate how the duration of DNA occupancy by crisnatol influences the activation and resolution of downstream signaling pathways.

Concurrently, there is a critical need to investigate mechanisms of both intrinsic and acquired resistance to crisnatol in preclinical models. To date, specific resistance pathways have not been characterized. General mechanisms of chemoresistance that should be explored include:

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell. nih.govfrontiersin.org

Enhanced DNA repair: Upregulation of pathways that can repair the DNA lesions caused by crisnatol. nih.gov

Alterations in drug targets: Changes in chromatin structure or topoisomerase activity that may reduce the effectiveness of intercalation. nih.gov

Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., from the BCL-2 family) or inactivating mutations in pro-apoptotic proteins like p53. mdpi.comfrontiersin.org

Developing crisnatol-resistant cell lines and comparing them to their sensitive parental counterparts would be a valuable preclinical strategy to identify the key drivers of resistance. frontiersin.org

Application of Advanced Omics Technologies in Pre-clinical this compound Research

A significant gap in crisnatol research is the absence of studies utilizing modern, high-throughput omics technologies. nih.gov The application of genomics, transcriptomics, proteomics, and metabolomics would be transformative, enabling a systems-level understanding of the drug's effects and addressing many of the research gaps previously outlined. nih.gov

Genomics and Transcriptomics: DNA and RNA sequencing of cancer cell lines treated with crisnatol could identify gene expression signatures that correlate with sensitivity or resistance. This could lead to the discovery of predictive biomarkers and reveal the transcriptional reprogramming that occurs in response to treatment. nih.gov

Proteomics: Mass spectrometry-based proteomics can provide a global view of protein expression and post-translational modifications (such as phosphorylation) following drug exposure. This would be invaluable for mapping the specific upstream and downstream signaling pathways (e.g., DDR, apoptosis) affected by crisnatol.

Metabolomics: Analyzing the cellular metabolome could uncover metabolic vulnerabilities or adaptive responses to crisnatol treatment, potentially identifying novel targets for combination therapies.

Integrative Multi-Omics: Integrating data from multiple omics layers offers the most powerful approach to build comprehensive network models of drug action and resistance. nih.govnih.gov

These advanced technologies are essential for moving beyond a simplistic view of crisnatol as a DNA intercalator and toward a detailed, systems-level understanding required for modern drug development. nih.gov

Table 3: Application of Omics Technologies in Future Crisnatol Research

Omics TechnologyPotential ApplicationKey Research Question Addressed
Transcriptomics (RNA-Seq)Profile gene expression changes in sensitive vs. resistant preclinical models after treatment.What gene signatures predict response? What pathways are transcriptionally altered?
Proteomics (Mass Spectrometry)Quantify global protein expression and phosphorylation changes upon crisnatol exposure.Which specific DDR and apoptotic pathway proteins are activated? (Section 8.1)
Genomics (Whole Exome Seq)Identify mutations in resistant cell lines developed in the lab.What genetic alterations drive acquired resistance? (Section 8.4)
MetabolomicsCharacterize shifts in cellular metabolites after crisnatol treatment.How does crisnatol impact cellular metabolism? Are there metabolic liabilities to exploit? (Section 8.2)

Q & A

Q. What validated analytical methods are recommended for quantifying Crisnatol mesylate in preclinical studies?

UV spectrophotometry and HPLC are widely used for quantification. A validated UV method, optimized at specific wavelengths (e.g., 272 nm or 343 nm), can ensure linearity, precision, and robustness in drug analysis, as demonstrated for structurally similar mesylate compounds . For higher specificity, HPLC with UV detection is preferred, especially when analyzing complex biological matrices. Method validation should include recovery studies, inter-day precision, and sensitivity assessments (e.g., limit of detection ≤ 0.1 µg/mL) .

Q. How should researchers design initial in vitro efficacy studies for this compound in glioma models?

Use established glioma cell lines (e.g., U87, T98G) with dose-response assays (e.g., 0.1–100 µM) over 48–72 hours. Include positive controls (e.g., temozolomide) and measure viability via MTT or ATP-based assays. Validate results with orthogonal methods like clonogenic survival assays. Ensure replicate experiments (n ≥ 3) to account for biological variability .

Q. What are the critical parameters for synthesizing this compound to avoid degradation or byproduct formation?

Monitor reaction conditions rigorously:

  • Temperature control (<25°C) to prevent cyclization or decomposition, as observed in mesylate precursors .
  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to minimize hydrolysis.
  • Confirm purity via NMR (e.g., δ 3.2 ppm for mesyl group) and elemental analysis (C, H, S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across in vivo glioma studies?

Conduct a systematic meta-analysis of preclinical data using PRISMA guidelines. Stratify studies by variables:

  • Animal model (e.g., immunocompetent vs. xenograft).
  • Dosing regimen (acute vs. chronic).
  • Biomarker endpoints (e.g., tumor volume, Ki-67 proliferation index). Apply statistical models (mixed-effects regression) to identify confounding factors (e.g., blood-brain barrier penetration variability) .

Q. What experimental strategies can elucidate this compound’s mechanism of action in chemoresistant glioma subtypes?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway activation. Prioritize targets using CRISPR-Cas9 screens in resistant cell lines. Validate hits with functional assays (e.g., siRNA knockdown followed by drug IC₅₀ shifts). Cross-reference with clinical glioma genomics databases (e.g., TCGA) to identify actionable targets .

Q. How should combination therapy studies with this compound and immune checkpoint inhibitors be designed?

Adopt a phase I/II hybrid design:

  • Dose escalation (3+3 design) for this compound (oral, 50–200 mg/m²) with fixed-dose anti-PD-1.
  • Primary endpoints: MTD and immune infiltration (CD8⁺ T-cell density via IHC).
  • Secondary endpoints: PFS and ORR per RECIST 1.1 criteria .

Q. What methodologies address this compound’s pharmacokinetic variability in pediatric glioma patients?

Implement population PK modeling (NONMEM) with covariates:

  • Body surface area-adjusted dosing.
  • CYP3A4/5 genotyping to account for metabolic polymorphisms.
  • Cerebrospinal fluid (CSF) sampling to quantify CNS exposure .

Methodological Considerations

  • Data Reproducibility : Ensure in vivo studies report ARRIVE 2.0-compliant methods, including randomization, blinding, and statistical power calculations .
  • Contradictory Results : Use sensitivity analyses to assess publication bias in literature reviews .
  • Ethical Compliance : Adhere to WHO guidelines for preclinical-to-clinical translation, particularly for CNS-targeting agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crisnatol mesylate
Reactant of Route 2
Crisnatol mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.